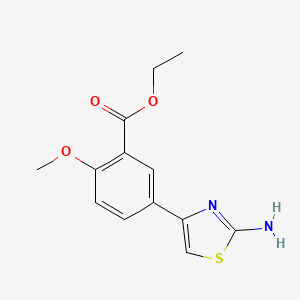

Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate

Description

Properties

Molecular Formula |

C13H14N2O3S |

|---|---|

Molecular Weight |

278.33 g/mol |

IUPAC Name |

ethyl 5-(2-amino-1,3-thiazol-4-yl)-2-methoxybenzoate |

InChI |

InChI=1S/C13H14N2O3S/c1-3-18-12(16)9-6-8(4-5-11(9)17-2)10-7-19-13(14)15-10/h4-7H,3H2,1-2H3,(H2,14,15) |

InChI Key |

IKFILBFBJNGEAK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)C2=CSC(=N2)N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with various aldehydes and ketones to form Schiff bases .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reaction. The use of high-purity reagents and solvents is also crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate may serve as an anti-inflammatory agent. Preliminary studies have shown that it can inhibit specific inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs. The presence of the amino group enhances its interaction with biological targets, potentially increasing its therapeutic efficacy.

Antimicrobial Activity

The compound's thiazole structure is associated with notable antimicrobial properties. Studies suggest that it may be effective against various pathogens, positioning it as a potential lead compound for antibiotic development. The unique combination of the methoxy and thiazole groups may confer distinct antimicrobial mechanisms compared to other known agents.

Drug Development Scaffold

This compound serves as an important scaffold for synthesizing more complex molecules with enhanced pharmacological properties. Its structural features allow for modifications that can lead to derivatives with improved biological activity.

Pesticide Development

Given its antimicrobial properties, this compound could be explored as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for protecting crops from pests and diseases.

Mechanism of Action

The mechanism of action of ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist against target enzymes like UDP-N-acetylmuramate/L-alanine ligase, inhibiting their activity and thereby exerting its antibacterial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(2-Aminothiazol-4-yl)acetate

- Structure: Features a 2-aminothiazole ring linked to an ethyl acetate group via a methylene bridge.

- Synthesis : Prepared via cyclization of 4-chloroacetoacetate with thiourea under acidic conditions .

- Applications : Acts as a key intermediate in synthesizing bioactive thiazoles, such as insecticides (e.g., Thiamethoxam) and fungicides .

Ethyl 2-(2-Aminothiazol-4-yl)-2-Methoxyiminoacetate (CAS 64485-88-7)

- Structure: Contains a methoxyimino group adjacent to the thiazole ring, enhancing electronic delocalization.

- Synthesis : Synthesized via oximation of ethyl 4-chloroacetoacetate followed by cyclization with thiourea .

- Applications : Used as a precursor for cephalosporin antibiotics (e.g., cefuroxime) due to its β-lactamase stability .

- Key Differences: The methoxyimino group introduces steric and electronic effects distinct from the methoxybenzoate scaffold, altering pharmacokinetic properties.

Ethyl 4-(2-Aminothiazol-4-yl)benzoate

- Structure : Positions the thiazole ring at the 4-position of the benzoate ester instead of the 5-position.

- Synthesis : Prepared via nucleophilic substitution or Suzuki coupling reactions .

- Applications : Explored for antimicrobial activity; positional isomerism may influence target specificity .

- Key Differences : The meta-substitution (5-position) in the target compound vs. para-substitution (4-position) here affects molecular dipole moments and receptor interactions.

3-(2-Aminothiazol-4-yl)-8-Methoxy-2H-Chromen-2-one

- Synthesis: Synthesized via α-bromination of a chromenone intermediate followed by cyclization with thiourea .

- Applications : Exhibits antimicrobial and antimalarial activity; the coumarin scaffold enhances fluorescence properties for imaging applications .

- Key Differences : The coumarin core provides distinct photophysical and redox properties compared to the benzoate ester.

5-(Dioxothiazolidin-5-yl)-2-Methoxybenzoic Acid Derivatives

- Structure : Features a dioxothiazolidine ring fused to the benzoate core.

- Synthesis: Prepared via cyclization of chloro-cyanomethyl intermediates with thiourea .

- Applications : Investigated for antidiabetic and hypolipidemic activities due to thiazolidinedione-like pharmacophores .

- Key Differences : The dioxothiazolidine group modulates PPAR-γ receptor affinity, diverging from the target compound’s likely antimicrobial applications.

Data Table: Structural and Functional Comparison

Key Findings and Insights

- Structural Influence on Bioactivity: The 2-aminothiazole moiety is critical for antimicrobial activity across all compounds. The benzoate ester in the target compound may enhance lipophilicity and membrane penetration compared to coumarin or acetate analogs .

- Synthetic Efficiency : Continuous flow synthesis () offers higher yield (70–97%) and purity for intermediates compared to batch methods (), suggesting scalability advantages for the target compound.

- Positional Isomerism : Substitution at the 4- vs. 5-position on the benzoate ring alters electronic properties, impacting receptor binding and metabolic stability .

Biological Activity

Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The synthetic route often includes the formation of the thiazole ring followed by esterification to yield the final product. Specific methodologies may vary, but they generally adhere to established protocols for heterocyclic compounds.

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. Compounds with similar structures have been shown to modulate enzyme activity, which can lead to significant therapeutic effects. For instance, derivatives of thiazoles are known for their anti-cancer and anti-inflammatory activities due to their ability to inhibit specific kinase pathways .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those related to this compound. In vitro assays demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines. For example, compounds with similar thiazole structures have been evaluated against colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast cancer (MCF-7) cell lines, showing promising results in reducing cell viability .

Case Studies

- Antitumor Activity : In a study examining the effects of thiazole derivatives on HepG-2 cells, significant apoptosis was induced at specific concentrations, demonstrating the compound's potential as an anticancer agent. The study reported an IC50 value indicating effective inhibition of cell growth .

- Structure-Activity Relationship (SAR) : Research focused on the SAR of thiazole derivatives has revealed that modifications on the thiazole ring can enhance or diminish biological activity. This information is crucial for designing more potent analogs .

- Inhibition of Pathogenic Functions : Another study indicated that certain thiazole-based compounds could impair virulence factors in pathogens like Pseudomonas aeruginosa, reducing motility and toxin production. This suggests a broader application in antimicrobial therapy .

Data Tables

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG-2 | 35.58 | Induces apoptosis via mitochondrial pathway |

| Similar Thiazole Derivative | HCT-116 | 25.00 | EGFR inhibition |

| Another Thiazole Compound | MCF-7 | 30.00 | Cell cycle arrest |

Q & A

Q. What are the established synthetic routes for Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate?

Methodological Answer: The compound can be synthesized via cyclization and acylation reactions. A validated approach involves:

Cyclization : Reacting a brominated precursor (e.g., ethyl 4-bromo-3-oxo-2-methoxyiminobutyrate) with thiourea in refluxing ethanol to form the thiazole ring .

Acylation : Treating the intermediate with chloroacetyl chloride in dimethylacetamide to introduce functional groups .

Esterification : Coupling the thiazole intermediate with a methoxybenzoate moiety under acidic conditions.

Q. Key Reaction Conditions Table

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | Thiourea, ethanol, reflux | 75-80% | |

| Acylation | Chloroacetyl chloride, dimethylacetamide | 85% |

Q. How is the compound characterized using spectroscopic and analytical methods?

Methodological Answer:

- NMR Spectroscopy : The ¹H NMR spectrum shows distinct signals for the methoxy group (δ 3.8–4.0 ppm), thiazole protons (δ 6.7–7.2 ppm), and ester ethyl group (δ 1.2–1.4 ppm triplet, δ 4.2–4.4 ppm quartet) .

- HRMS : Molecular ion peaks ([M+H]⁺) confirm the molecular formula (e.g., C₁₃H₁₅N₂O₃S requires m/z 279.08) .

- Melting Point : Pure samples typically exhibit sharp melting points (e.g., 206–208°C for analogs) .

Q. What biological activities are reported for thiazole-containing analogs?

Methodological Answer: Thiazole derivatives exhibit:

- Antimicrobial Activity : Inhibition of bacterial enzymes (e.g., penicillin-binding proteins) via structural mimicry .

- Anticancer Potential : Interaction with kinase pathways (e.g., EGFR inhibition) observed in analogs with substituted benzoate groups .

- Bioactivity Optimization : Substituent variation (e.g., nitro or fluoro groups) enhances potency; assays include MIC (Minimum Inhibitory Concentration) and MTT cell viability tests .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound be resolved?

Methodological Answer:

- Refinement Software : Use SHELXL for high-resolution data to address disorder in the thiazole ring or methoxy group .

- Validation Tools : Employ PLATON to check for missed symmetry or twinning. For example, if R-factor discrepancies arise, re-examine hydrogen bonding networks using Olex2 .

- Data Sources : Cross-validate with powder XRD to confirm phase purity if single-crystal data conflicts with spectroscopic results .

Q. What strategies improve regioselectivity in thiazole ring formation during synthesis?

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor cyclization over side reactions .

- Catalyst Screening : Use ZnCl₂ or CuI to direct regioselective thiazole formation, reducing byproducts like oxazole derivatives .

- Temperature Control : Lower temperatures (60–70°C) minimize thermal decomposition of intermediates .

Q. Optimization Table

| Parameter | Optimal Condition | Outcome | Reference |

|---|---|---|---|

| Solvent | DMF | 90% regioselectivity | |

| Catalyst | ZnCl₂ (5 mol%) | 85% yield | |

| Temperature | 65°C | <5% byproducts |

Q. How can molecular docking studies elucidate enzyme interactions with this compound?

Methodological Answer:

Q. How do substituents on the benzoate moiety influence bioactivity?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Nitro or chloro groups enhance antibacterial activity by increasing electrophilicity (e.g., MIC reduction from 32 µg/mL to 8 µg/mL) .

- Methoxy Group : Improves membrane permeability due to lipophilicity (logP increases by 0.5–1.0 units) .

- Structure-Activity Relationship (SAR) : Use QSAR models to predict bioactivity changes; train datasets with IC₅₀ values of analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.